2,2-Dimethyl-4-pentenal 2,2-Dimethyl-4-pentenal
Brand Name: Vulcanchem
CAS No.: 5497-67-6
VCID: VC3709858
InChI: InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3
SMILES: CC(C)(CC=C)C=O
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

2,2-Dimethyl-4-pentenal

CAS No.: 5497-67-6

Cat. No.: VC3709858

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-4-pentenal - 5497-67-6

Specification

CAS No. 5497-67-6
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 2,2-dimethylpent-4-enal
Standard InChI InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3
Standard InChI Key DXSDIWHOOOBQTJ-UHFFFAOYSA-N
SMILES CC(C)(CC=C)C=O
Canonical SMILES CC(C)(CC=C)C=O

Introduction

Chemical Structure and Properties

Molecular Identification

2,2-Dimethyl-4-pentenal is characterized by the molecular formula C7H12O . This compound is also known by the alternative name 2,2-dimethylpent-4-enal and is assigned the CAS registry number 5497-67-6 . The structure contains a branched carbon chain with geminal dimethyl groups at position 2, a terminal alkene between carbons 4 and 5, and an aldehyde functional group.

The compound can be precisely identified using the following structural descriptors:

  • SMILES Notation: CC(C)(CC=C)C=O

  • InChI: InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h4,6H,1,5H2,2-3H3

  • InChIKey: DXSDIWHOOOBQTJ-UHFFFAOYSA-N

Physical and Spectroscopic Properties

2,2-Dimethyl-4-pentenal possesses analytical properties that facilitate its detection and characterization in various systems. One important set of analytical parameters is the predicted collision cross-section (CCS) data for various adducts, which is particularly valuable for mass spectrometric analysis:

Adductm/zPredicted CCS (Ų)
[M+H]+113.09609124.4
[M+Na]+135.07803135.1
[M+NH4]+130.12263132.3
[M+K]+151.05197129.5
[M-H]-111.08153123.4
[M+Na-2H]-133.06348128.5
[M]+112.08826125.5
[M]-112.08936125.5

These values represent the effective cross-sectional area of the molecule when it forms various adducts, providing a fingerprint that can be used for identification and structural confirmation through ion mobility spectrometry coupled with mass spectrometry .

Synthetic Applications

Role in Natural Product Synthesis

One of the most notable applications of 2,2-Dimethyl-4-pentenal is its use as a key electrophile in the total synthesis of complex natural products. A significant example is its pivotal role in the synthesis of dactylol, a cyclooctenoid sesquiterpene with a complex bicyclo[6.3.0]undecane skeleton .

In this synthesis, reported by Fürstner and Langemann, 2,2-Dimethyl-4-pentenal was employed in a sophisticated three-component coupling reaction. The synthetic sequence began with a 1,4-addition of a methylcopper reagent to cyclopentenone, generating an enolate intermediate that was subsequently trapped with 2,2-Dimethyl-4-pentenal . This reaction produced an aldol adduct that served as a crucial building block for constructing the complex carbon framework of dactylol.

The researchers noted that this synthetic approach using 2,2-Dimethyl-4-pentenal offered significant advantages over previous methods, including:

This application demonstrates the compound's value in creating complex molecular architectures through strategic carbon-carbon bond formation.

Reactivity Profile

The dual functionality of 2,2-Dimethyl-4-pentenal—featuring both an aldehyde group and a terminal alkene—enables a diverse array of transformations. The aldehyde moiety can participate in nucleophilic additions, reductions, oxidations, and condensation reactions, while the alkene portion can undergo additions, oxidations, and metathesis reactions.

This bifunctional nature makes the compound particularly useful for building molecular complexity in fewer steps than would be required with monofunctional building blocks. The unique quaternary center at the C-2 position also introduces interesting stereochemical control elements in subsequent transformations.

Production Methods

Industrial Production

The market research report indicates that there are established producers of 2,2-Dimethyl-4-pentenal globally . Industrial production likely employs optimized versions of laboratory synthetic routes, scaled up to meet commercial demand while maximizing efficiency and minimizing costs.

The report's inclusion of "existing technologies" as a component of analysis suggests that there may be multiple production methodologies in commercial use, potentially with proprietary modifications to improve yields or reduce production costs .

Related Compounds and Derivatives

Structural Relatives

Several compounds structurally related to 2,2-Dimethyl-4-pentenal appear in chemical databases and literature. These include:

  • 2,2-Dimethylpent-4-en-1-ol: The corresponding primary alcohol that could serve as a precursor to the aldehyde through oxidation.

  • (2Z)-4,4-Dimethyl-2-pentenal: An isomeric compound with the double bond between positions 2 and 3 rather than 4 and 5, and in the Z configuration .

These structural relatives share similar carbon frameworks but differ in the position of functional groups or unsaturation, leading to distinct chemical and physical properties.

Future Research Directions

Analytical Developments

The availability of predicted collision cross-section data for various adducts of 2,2-Dimethyl-4-pentenal suggests ongoing interest in developing advanced analytical methods for its detection and characterization . This direction could lead to improved quality control procedures for commercial production and more sensitive detection methods for trace analysis in complex matrices.

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